![molecular formula C8H11N3 B177881 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine CAS No. 195983-88-1](/img/structure/B177881.png)

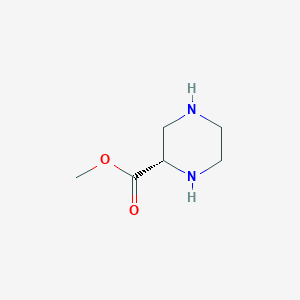

2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

Overview

Description

“2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine” is a chemical compound with the molecular weight of 253.65 . It is also known as "8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine hydrochloride" . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

In one study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs based on the combination principles, and synthesized .Molecular Structure Analysis

The molecular structure of “2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine” includes a trifluoromethyl group (CF3) attached to the pyrido-diazepine ring . The InChI code for the compound is "1S/C9H10F3N3.ClH/c10-9(11,12)7-2-1-6-5-13-3-4-14-8(6)15-7;/h1-2,13H,3-5H2,(H,14,15);1H" .Physical And Chemical Properties Analysis

“2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine” is a pale-yellow to yellow-brown solid . It has a molecular weight of 253.65 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Structural Studies

A range of disubstituted 1,4-diazepines, including tetrahydro-1H-1,4-diazepines, has been synthesized with a focus on their affinity to GABAA-receptor subtypes (Briel et al., 2010). Additionally, regiospecific synthesis of dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones and their structural studies have been conducted to explore their potential applications in various fields (Alonso et al., 2020).

Novel Derivatives and Synthesis Methods

Efficient methods for synthesizing novel 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives have been developed. This opens up possibilities for creating a library of new pyrido-1,4-diazepines (El Bouakher et al., 2013). Furthermore, the synthesis of β-Lactam-containing Pyrido[3′,2′:4,5]thieno[3,2-e][1,4]diazepines has been explored for their potential biological interest (Stroganova et al., 2017).

Antibacterial Applications

Studies have identified 2,3,4,5-tetrahydro-1H-pyrido[2,3-b and e][1,4]diazepines as inhibitors of the bacterial enoyl ACP reductase, FabI, suggesting their potential as new antibacterial agents. These compounds exhibit promising efficacy in mouse infection models (Ramnauth et al., 2009).

Antiviral Properties

Research has also been conducted on arylpyrido-diazepine and -thiodiazepine derivatives as potent and highly selective HIV-1 inhibitors, targeting reverse transcriptase. These compounds show effectiveness against various HIV-1 strains, including those resistant to existing treatments (Bellarosa et al., 1996).

Mechanism of Action

While the exact mechanism of action for “2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine” is not explicitly stated, it has been used in the synthesis of compounds that have shown antiproliferative activity against various cancer cell lines . Molecular docking studies have revealed the binding orientations of these synthesized compounds in the active site of c-Met .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-2-7-6-9-4-5-11-8(7)10-3-1/h1-3,9H,4-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZNPLHKVSFUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(CN1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)

![1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B177810.png)

![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)